1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride
Overview
Description
1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride, also known as tramadol hydrochloride, is a synthetic opioid analgesic drug used for the treatment of moderate to severe pain. Tramadol hydrochloride is a centrally acting analgesic that works by binding to mu-opioid receptors and inhibiting the reuptake of norepinephrine and serotonin in the brain. Tramadol hydrochloride is a widely used drug in the medical field due to its efficacy in treating pain and its low potential for abuse and addiction.
Scientific Research Applications
1. Transaminase-Mediated Synthesis of Enantiopure Drug-Like 1-(3′,4′-Disubstituted Phenyl)Propan-2-Amines
- Methods of Application: The process involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity. After optimising the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
- Results or Outcomes: The process resulted in the successful synthesis of novel disubstituted 1-phenylpropan-2-amines .
2. Synthesis of 4-(((4-Methoxyphenyl)Amino)Methyl)-N,N-Dimethylaniline and 2-Methoxy-5-(((Phenylamino)Methyl)Phenol
- Application Summary: This compound is used in the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-(((phenylamino)methyl)phenol. These compounds are synthesized via the Schiff bases reduction route .
- Methods of Application: The synthesis involves the use of sodium borohydride as a reducing agent due to its selectivity. It does not affect reducible substituents such as nitro and chloride during the reduction process .
- Results or Outcomes: The compounds were successfully synthesized and their molecular structures were reported .
3. Preparation of Venlafaxine Hydrochloride
- Application Summary: This compound is used in the preparation of Venlafaxine Hydrochloride, a medication used to treat major depressive disorder, generalized anxiety disorder, panic disorder, and social phobia .
- Methods of Application: The process involves treating 4-methoxyphenyl acetonitrile with cyclohexanone in the presence of alkali .
- Results or Outcomes: The process resulted in the successful synthesis of Venlafaxine Hydrochloride .
properties
IUPAC Name |
1-amino-2-(4-methoxyphenyl)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-10(12,7-11)8-3-5-9(13-2)6-4-8;/h3-6,12H,7,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDXEEIYACGIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588759 | |
Record name | 1-Amino-2-(4-methoxyphenyl)propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride | |
CAS RN |
1172878-66-8 | |
Record name | 1-Amino-2-(4-methoxyphenyl)propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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